Suc-Leu-Leu-Val-Tyr-pNA
Overview
Description
Suc-Leu-Leu-Val-Tyr-pNA is a chromogenic substrate analog to the proteasome substrate Suc-LLVY-AMC . It is used to detect chymotrypsin enzymatic activity . The molecular weight is 726.83 and the molecular formula is C₃₆H₅₀N₆O₁₀ .
Physical And Chemical Properties Analysis
Suc-Leu-Leu-Val-Tyr-pNA has a molecular weight of 726.83 and a molecular formula of C₃₆H₅₀N₆O₁₀ . It is recommended to be stored at temperatures below -15°C . The boiling point is predicted to be 1093.8±65.0 °C and the density is predicted to be 1.258±0.06 g/cm3 .Scientific Research Applications
1. Use in Studying Spleen Fibrinolytic Proteinase (SFP)
Suc-Leu-Leu-Val-Tyr-pNA has been utilized in research to study human spleen fibrinolytic proteinase (SFP). A study by Okamoto et al. (1980) synthesized this polypeptide substrate specifically to investigate its degradation by SFP. It was found to be degraded by SFP with a high catalytic efficiency, offering insights into the enzyme's specificity and potential roles in fibrinolysis (Okamoto, Nagamatsu, Tsuda, & Okada, 1980).
2. Application in Purification Methods
This substrate has also been applied in the purification of enzymes like ELP (leucocyte elastase-like proteinase). Okamoto et al. (1983) designed inhibitors based on the amino acid sequence of the substrates, such as Suc-Leu-Leu-Val-Tyr-pNA, which facilitated the affinity chromatographic purification of ELP, contributing to a better understanding of its properties and functions (Okamoto, Nagamatsu, Okumura, Tsuda, & Okada, 1983).
3. Role in Kinetic Characterization of Proteasomes
Suc-Leu-Leu-Val-Tyr-pNA has been significant in the kinetic characterization of proteasomal activities. Stein et al. (1996) used this substrate to study the chymotryptic activity of the 20S proteasome, revealing the enzyme's hysteresis and substrate inhibition properties. This helped in understanding the complexity and regulation of proteasomal activities in cells (Stein, Melandri, & Dick, 1996).
4. Inhibitor Synthesis for Enzyme Studies
The structure of Suc-Leu-Leu-Val-Tyr-pNA has been instrumental in synthesizing inhibitors for various proteases, as detailed by Okada et al. (2009). These inhibitors have been used to study the activity and inhibition of enzymes like SFP and ELP, enhancing our understanding of these proteases and their roles in biological processes (Okada, Tsuda, Nagamatsu, & Okamoto, 2009).
5. Understanding Enzyme Inhibition and Substrate Specificity
Research using Suc-Leu-Leu-Val-Tyr-pNA has extended to understanding enzyme inhibition and specificity. Gardner et al. (2000) explored the inhibition of mammalian 20S and 26S proteasomes using this substrate, contributing to knowledge on proteasome-mediated protein degradation in cells (Gardner, Assinder, Christie, Mason, Markwell, Wadsworth, Mclaughlin, King, Chabot‐Fletcher, Breton, Allsop, & Rivett, 2000).
Safety And Hazards
The safety data sheet for Suc-Leu-Leu-Val-Tyr-pNA suggests that it may cause skin irritation and may be harmful if absorbed through the skin. It may also cause eye irritation and may be harmful if inhaled or swallowed . It is recommended to wear appropriate respirator, chemical-resistant gloves, safety goggles, and other protective clothing when handling this compound .
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCORVRTOOZOG-HHIOAARCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Leu-Leu-Val-Tyr-pNA |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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